molecular formula C14H15NO B6171544 3-ethyl-4-methyl-5-(phenylmethylidene)-2,5-dihydro-1H-pyrrol-2-one CAS No. 70732-28-4

3-ethyl-4-methyl-5-(phenylmethylidene)-2,5-dihydro-1H-pyrrol-2-one

Cat. No. B6171544
CAS RN: 70732-28-4
M. Wt: 213.3
InChI Key:
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Description

3-ethyl-4-methyl-5-(phenylmethylidene)-2,5-dihydro-1H-pyrrol-2-one, or 3-EM-5-PMD-2,5-DHP, is a heterocyclic organic compound belonging to the family of pyrrolones. It is an important synthetic intermediate used in the synthesis of various pharmaceuticals and other compounds. Its unique structure makes it a versatile organic building block, allowing for the formation of a wide range of compounds.

Scientific Research Applications

3-EM-5-PMD-2,5-DHP has been used in numerous scientific research applications. It has been studied as a potential anti-cancer agent, as well as a potential anti-inflammatory compound. It has also been used as a starting point for synthesizing other compounds, such as pyrrolone derivatives, which have potential applications in the pharmaceutical industry. Additionally, it has been used in the synthesis of novel heterocyclic compounds, which have potential applications in the field of organic chemistry.

Mechanism of Action

The exact mechanism of action of 3-EM-5-PMD-2,5-DHP is still not fully understood. However, it is believed to exert its effects by binding to certain proteins in the cell, which can then lead to the activation of certain pathways, such as those related to cell growth and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-EM-5-PMD-2,5-DHP are still being studied. However, preliminary research suggests that it may have potential anti-cancer and anti-inflammatory effects. Additionally, it has been shown to have potential anti-microbial and anti-fungal properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-EM-5-PMD-2,5-DHP in lab experiments are that it is a versatile organic building block, allowing for the formation of a wide range of compounds. Additionally, it is relatively easy to synthesize and is relatively stable in solution. The main limitation of using 3-EM-5-PMD-2,5-DHP in lab experiments is that its exact mechanism of action is still not fully understood.

Future Directions

The potential future directions for 3-EM-5-PMD-2,5-DHP include further research into its mechanism of action and its potential applications in the pharmaceutical industry. Additionally, further research into its potential anti-cancer and anti-inflammatory properties could lead to the development of novel therapeutic agents. Additionally, research into its potential anti-microbial and anti-fungal properties could lead to the development of new treatments for infectious diseases. Finally, further research into its potential as a synthetic intermediate could lead to the development of novel heterocyclic compounds with potential applications in the field of organic chemistry.

Synthesis Methods

The synthesis of 3-EM-5-PMD-2,5-DHP is achieved through a two-step process. The first step involves the condensation of 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxaldehyde with ethyl phenylacetate to form a pyrrole-3-carboxylate intermediate. The second step involves the reaction of the pyrrole-3-carboxylate intermediate with phenylmethylene dihydropyridine to form 3-EM-5-PMD-2,5-DHP.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-ethyl-4-methyl-5-(phenylmethylidene)-2,5-dihydro-1H-pyrrol-2-one involves the condensation of ethyl acetoacetate with benzaldehyde followed by cyclization and reduction.", "Starting Materials": [ "Ethyl acetoacetate", "Benzaldehyde", "Sodium ethoxide", "Hydrochloric acid", "Sodium borohydride", "Methanol", "Acetic acid" ], "Reaction": [ "Step 1: Dissolve ethyl acetoacetate in methanol and add sodium ethoxide. Stir the mixture for 30 minutes.", "Step 2: Add benzaldehyde to the mixture and stir for an additional 30 minutes.", "Step 3: Add hydrochloric acid to the mixture to acidify it and then heat it to reflux for 2 hours.", "Step 4: Cool the mixture and extract the product with ethyl acetate.", "Step 5: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent.", "Step 6: Dissolve the residue in methanol and add sodium borohydride. Stir the mixture for 2 hours.", "Step 7: Add acetic acid to the mixture to acidify it and then heat it to reflux for 2 hours.", "Step 8: Cool the mixture and extract the product with ethyl acetate.", "Step 9: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the final product, 3-ethyl-4-methyl-5-(phenylmethylidene)-2,5-dihydro-1H-pyrrol-2-one." ] }

CAS RN

70732-28-4

Product Name

3-ethyl-4-methyl-5-(phenylmethylidene)-2,5-dihydro-1H-pyrrol-2-one

Molecular Formula

C14H15NO

Molecular Weight

213.3

Purity

95

Origin of Product

United States

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